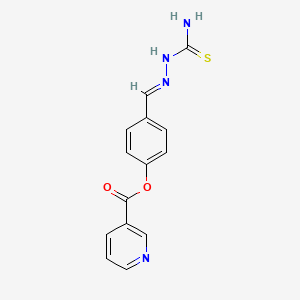

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate

Übersicht

Beschreibung

The compound (E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. The resulting C=N bond, known as an azomethine or imine bond, is a characteristic feature of these compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar Schiff bases and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

Schiff bases like the one described can be synthesized through a condensation reaction, as demonstrated in the synthesis of a related compound, E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4ATP). This compound was synthesized by reacting 5-bromothiophene-2-carboxaldehyde with 4-amino antipyrine . Similarly, another compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods suggest that the compound of interest could also be synthesized by a similar condensation reaction between appropriate carbonyl and amine precursors.

Molecular Structure Analysis

The molecular structure of Schiff bases is often confirmed using various spectroscopic techniques, including IR, Raman, 1H NMR, 13C NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques can provide detailed information about the molecular geometry, including bond lengths and angles, as well as the configuration of the azomethine bond. For instance, the compound 4ATP crystallized in the monoclinic system with an E-configuration at the azomethine bond . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the compound and its potential reactivity.

Chemical Reactions Analysis

Schiff bases are known for their versatile reactivity, participating in various chemical reactions. The reactivity can be influenced by the nature of the substituents attached to the azomethine bond. The studies of related compounds have included investigations into their cytotoxic activities, indicating that these compounds can interact with biological systems in a significant way . Additionally, the reactivity descriptors and thermodynamic properties can be studied using computational methods such as density functional theory (DFT), which can predict how the compound might behave in different chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases can be quite diverse, depending on their molecular structure. Spectroscopic studies provide insights into the vibrational frequencies of the molecules, which are related to their bond strengths . The solubility and stability of these compounds can vary, and their behavior in different solvent media can be examined using models like the integral equation formalism polarizable continuum model (IEF-PCM) . Additionally, non-linear optical (NLO) properties and natural population analysis (NPA) can reveal information about the electron distribution within the molecule and its potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

- A study by Bheemanapalli et al. (2008) synthesized a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from similar compounds, showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria Bheemanapalli, L. N., Akkinepally, R., & Pamulaparthy, S. (2008). Chemical & Pharmaceutical Bulletin.

Antimicrobial Screening

- Patel and Shaikh (2010) prepared derivatives of nicotinic acid, including those with antimicrobial properties, and evaluated them against various bacteria and fungi Patel, N., & Shaikh, F. M. (2010). Scientia Pharmaceutica.

Metabolic Studies

- Shibata and Matsuo (1989) explored the urinary excretion of metabolites of nicotinic acid and its derivatives in humans consuming self-selected food, contributing to our understanding of metabolism in relation to these compounds Shibata, K., & Matsuo, H. (1989). The American Journal of Clinical Nutrition.

Chemical Synthesis and Reactivity

- Zaky et al. (2012) discussed the synthesis of arylazonicotinic acid derivatives, highlighting the scope and limitations of their novel synthesis methods Zaky, O., Moustafa, M., Selim, M., El-Maghraby, A., & Elnagdi, M. H. (2012). Molecules.

Biosynthesis Pathways

- Research by Quinn and Greengard (1966) provided insights into the biosynthesis of N1-methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinic acid, in the liver Quinn, G., & Greengard, P. (1966). Archives of Biochemistry and Biophysics.

Insecticidal Activity

- A study by Deshmukh, Patil, and Shripanavar (2012) synthesized nicotinic acid derivatives and evaluated their insecticidal activities, demonstrating significant toxicity to various insects Deshmukh, M., Patil, S., & Shripanavar, C. (2012). Journal of Chemical and Pharmaceutical Research.

Protective Activity Against Neurotoxic Agents

- Chambers and Casida (1967) assessed the protective activity of nicotinic acid derivatives against neurotoxic agents, providing insight into potential therapeutic applications Chambers, H., & Casida, J. (1967). Toxicology and Applied Pharmacology.

Eigenschaften

IUPAC Name |

[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-14(21)18-17-8-10-3-5-12(6-4-10)20-13(19)11-2-1-7-16-9-11/h1-9H,(H3,15,18,21)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGANAEGZNBAEDP-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327825 | |

| Record name | [4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

325699-72-7 | |

| Record name | [4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017068.png)

![{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B3017069.png)

![N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017075.png)

![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)

![Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3017081.png)

![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)

![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B3017087.png)

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)